molecular formula C8H5BrF2O B1376296 1-(4-Bromo-2,6-difluorophenyl)ethanone CAS No. 746630-34-2

1-(4-Bromo-2,6-difluorophenyl)ethanone

Cat. No. B1376296
M. Wt: 235.02 g/mol
InChI Key: TUDMLHCSUOCGMM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenyl)ethanone (1-BDFE) is a small molecule that has been used in scientific research for a variety of applications. 1-BDFE is a colorless, crystalline solid that is soluble in organic solvents, such as chloroform and methanol. It is a versatile compound with a wide range of uses, from organic synthesis to drug discovery.

Scientific Research Applications

Synthesis of Bromo-Substituted Ethanones

Research by Li Hong-xia (2007) involved the synthesis of bromo-substituted ethanones, demonstrating their effectiveness as chemical protective groups. This research indicates that compounds like 1-(4-Bromo-2,6-difluorophenyl)ethanone could be utilized in similar synthetic pathways (Li Hong-xia, 2007).

Catalysis in Asymmetric Reduction

Thvedt et al. (2011) explored the use of 4-hydroxyprolinol containing acrylic polymer beads in the asymmetric reduction of ketones, including 1-(4-bromophenyl)ethanone. This suggests potential applications for 1-(4-Bromo-2,6-difluorophenyl)ethanone in asymmetric catalysis (Thvedt et al., 2011).

α-Monobromination of Alkylaryl Ketones

W. Ying (2011) conducted a study on the α-monobromination of various alkylaryl ketones using bromine sources. The study's methodology could be applicable to 1-(4-Bromo-2,6-difluorophenyl)ethanone, providing insight into selective bromination techniques (W. Ying, 2011).

Nucleophilic Substitution Reactions

Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones. This study may provide a framework for understanding the reactivity and potential applications of 1-(4-Bromo-2,6-difluorophenyl)ethanone in similar substitution reactions (Erdogan & Erdoğan, 2019).

Synthesis of Thiazole, Thiophene, and Thienopyridine Derivatives

Hessien et al. (2009) explored the synthesis of novel thiazole, thiophene, and thienopyridine derivatives from bromo-substituted ethanones. This research could be relevant to the synthesis of similar derivatives from 1-(4-Bromo-2,6-difluorophenyl)ethanone (Hessien et al., 2009).

Synthesis of α,β-Unsaturated Ketones

Curti et al. (2007) demonstrated a method for synthesizing α,β-unsaturated ketones using α-bromoketones. The process outlined could potentially be adapted for creating unsaturated ketones from 1-(4-Bromo-2,6-difluorophenyl)ethanone (Curti et al., 2007).

properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMLHCSUOCGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736194
Record name 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,6-difluorophenyl)ethanone

CAS RN

746630-34-2
Record name 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2,6-difluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HM Hynds, KM Hines - Journal of the American Society for Mass …, 2022 - ACS Publications
The Paternò–Büchi (PB) reaction is a cycloaddition reaction between a carbon–carbon double bond (C═C) and a photochemically excited carbonyl-containing compound. The …
Number of citations: 5 pubs.acs.org

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